molecular formula C12H9N3O B601258 2-Amino-3-hydroxyphenazine CAS No. 4569-77-1

2-Amino-3-hydroxyphenazine

Cat. No.: B601258
CAS No.: 4569-77-1
M. Wt: 211.23
InChI Key:
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Description

2-Amino-3-hydroxyphenazine, also known as this compound, is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.23. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-aminophenazin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-7-5-10-11(6-12(7)16)15-9-4-2-1-3-8(9)14-10/h1-6,16H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIRUIWLEVHQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963420
Record name 3-Amino-2-phenazinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4569-77-1
Record name 2-Amino-3-hydroxyphenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4569-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-hydroxyphenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4569-77-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-2-phenazinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-3-HYDROXYPHENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RJ8EW5JCX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What are the primary synthetic routes to obtain 3-Aminophenazin-2-ol?

A1: 3-Aminophenazin-2-ol can be synthesized through various routes. One approach involves the chemical oxidation of o-phenylenediamine. [] Another method involves a multi-step synthesis starting with 3-aminophenazin-2-ol and utilizing a series of reactions such as alkylation, cyclization, and condensation with various reagents like acetic anhydride, aromatic aldehydes, and phenacyl bromide. [] These reactions yield a variety of phenazine derivatives, including oxazolophenazines, oxazinophenazines, and pyrrolophenazines, highlighting the versatility of 3-Aminophenazin-2-ol as a starting material in organic synthesis.

Q2: Are there any toxicological concerns associated with 3-Aminophenazin-2-ol and its related compounds?

A3: While 3-Aminophenazin-2-ol itself has limited toxicological data available, its close analog, 2,3-diaminophenazine, is classified as a toxic impurity in the production of the fungicide Carbendazim. [] This highlights the need for careful evaluation of the safety profiles of 3-Aminophenazin-2-ol and its derivatives, particularly when considering their potential for pharmaceutical or agricultural applications. Mutagenicity studies have been conducted on both 2,3-diaminophenazine and 3-Aminophenazin-2-ol in Salmonella strains. []

Q3: What analytical techniques are commonly employed to characterize and quantify 3-Aminophenazin-2-ol?

A3: A variety of techniques are used to study 3-Aminophenazin-2-ol and its derivatives. These include:

  • Spectroscopy: Raman, UV-visible, high-resolution NMR (1H and 13C), and mass spectrometry are used for structural elucidation. []
  • Microscopy: Scanning electron microscopy is employed to visualize the morphology of the compounds. []
  • Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is a sensitive method for quantifying 3-Aminophenazin-2-ol and 2,3-diaminophenazine, particularly in complex matrices like Carbendazim technical grade. []

Q4: What future research directions are important for advancing the understanding of 3-Aminophenazin-2-ol?

A4: Future research should focus on:

  • Structure-Activity Relationship (SAR): Further exploration of how structural modifications to the 3-Aminophenazin-2-ol scaffold affect its antifungal activity, potency, and selectivity is necessary. [, ]

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